molecular formula C26H23NO4 B1336523 Fmoc-L-Styrylalanine CAS No. 215190-24-2

Fmoc-L-Styrylalanine

Cat. No.: B1336523
CAS No.: 215190-24-2
M. Wt: 413.5 g/mol
InChI Key: ZFMHHKMOLFNMMV-UHFFFAOYSA-N
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Description

Fmoc-L-Styrylalanine is a modified amino acid derivative that has garnered attention due to its unique chemical structure and potential biological activity. It is commonly used in the synthesis of peptides, particularly those with antiangiogenic properties . The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino acid L-styrylalanine .

Mechanism of Action

Target of Action

Fmoc-L-Styrylalanine primarily targets bacterial biofilms, specifically those formed by Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound’s action is particularly effective against these biofilms due to its surfactant properties .

Mode of Action

This compound interacts with its targets by reducing the components of the extracellular matrix (ECM) in the biofilm . This reduction affects the stability of the biofilm through direct interactions with ECM components or indirectly by reducing the bacterial cell population . The compound is also used as a protecting group for amines in chemical synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Biochemical Pathways

The biochemical pathways affected by this compound involve the disruption of bacterial biofilm formation. By reducing the components of the ECM, the compound interferes with the stability and integrity of the biofilm . This disruption prevents the biofilm from providing a protective environment for bacteria, thereby inhibiting their growth and proliferation .

Pharmacokinetics

A study has shown that the compound has favorable oral bioavailability and in-vivo tolerance . These properties suggest that this compound could potentially be used as a treatment for systemic infections .

Result of Action

The primary result of this compound’s action is the inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa . Not only does the compound prevent the formation of new biofilms, but it also eradicates already formed biofilms on surfaces . This dual action makes this compound a potent antibacterial agent .

Biochemical Analysis

Biochemical Properties

Fmoc-L-Styrylalanine interacts with various biomolecules in biochemical reactions. It is used as a reactant in the preparation of peptides having antiangiogenic activity . The Fmoc group in this compound is base-labile, meaning it can be removed by a base, which is a crucial step in peptide synthesis .

Cellular Effects

This compound has shown antibacterial activity due to its surfactant properties . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels. At higher concentrations, this compound triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

It has been observed that this compound not only inhibits the biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates the already formed biofilms over the surface .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully investigated. It is known that the compound displayed favourable oral bioavailability and in-vivo tolerance .

Metabolic Pathways

It is known that this compound is used in the synthesis of peptides, which are involved in numerous metabolic pathways .

Transport and Distribution

It is known that this compound can enter cells and interact with intracellular components .

Subcellular Localization

Given its role in peptide synthesis, it is likely that it is found in the cytoplasm where protein synthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Styrylalanine typically involves the protection of the amino group of L-styrylalanine with the Fmoc group. This can be achieved by reacting L-styrylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Styrylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Styrylalanine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form hydrogels and exhibit antiangiogenic activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHHKMOLFNMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215190-24-2
Record name Fmoc-L-Styrylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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